molecular formula C16H33N3 B3055654 1-Azidohexadecane CAS No. 66143-67-7

1-Azidohexadecane

Cat. No.: B3055654
CAS No.: 66143-67-7
M. Wt: 267.45 g/mol
InChI Key: CFXXPLAENIZWDY-UHFFFAOYSA-N
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Description

1-Azidohexadecane is an organic compound with the molecular formula C16H33N3. It is a member of the azide family, characterized by the presence of an azide group (-N3) attached to a hexadecane chain. This compound is typically a colorless, odorless liquid at room temperature and is known for its stability under normal conditions.

Preparation Methods

1-Azidohexadecane can be synthesized using various methods, including the Staudinger reaction, azido transfer reagents, and copper-catalyzed click chemistry.

    Staudinger Reaction: This involves the reaction of triphenylphosphine with an azide compound to form a phosphazide intermediate, which then reacts with an alkyl halide to form the desired alkyl azide.

    Azido Transfer Reagents: Reagents such as N-iodosuccinimide and trimethylsilyl azide can be used to convert alkyl halides to alkyl azides.

    Copper-Catalyzed Click Chemistry: This involves the reaction of a terminal alkyne and an azide in the presence of a copper catalyst to form a triazole product.

Chemical Reactions Analysis

1-Azidohexadecane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common reagents used in these reactions include triphenylphosphine, lithium aluminum hydride, and copper catalysts. Major products formed from these reactions include amines and triazoles.

Scientific Research Applications

1-Azidohexadecane has several applications in scientific research:

    Biology: It is used in the development of fluorescent probes for biomolecules and in the study of biological pathways involving azide groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Azidohexadecane involves the reactivity of the azide group. The azide group is prone to nucleophilic attack due to its electron-withdrawing effect, making it a versatile functional group for various chemical reactions. In biological systems, the azide group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules.

Comparison with Similar Compounds

1-Azidohexadecane can be compared with other similar compounds, such as:

    1-Azidohexane: A shorter chain azide with similar reactivity but different physical properties.

    Hexadecyl azide: Another long-chain azide with similar applications in chemistry and biology.

    1-Azidooctadecane: A longer chain azide with similar reactivity but different solubility and stability properties.

The uniqueness of this compound lies in its balance of chain length and reactivity, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

1-azidohexadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-19-17/h2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXXPLAENIZWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459532
Record name hexadecyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66143-67-7
Record name hexadecyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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